molecular formula C14H19F2N5 B11744678 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl]({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11744678
M. Wt: 295.33 g/mol
InChI Key: SINXUPIMMNRHPL-UHFFFAOYSA-N
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Description

(1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes two pyrazole rings and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling to form the final compound. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole rings and their subsequent modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine
  • (1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine

Uniqueness

(1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the presence of both difluoromethyl and cyclopentyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H19F2N5

Molecular Weight

295.33 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-[2-(difluoromethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C14H19F2N5/c15-14(16)21-13(5-6-18-21)9-17-7-11-8-19-20(10-11)12-3-1-2-4-12/h5-6,8,10,12,14,17H,1-4,7,9H2

InChI Key

SINXUPIMMNRHPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)CNCC3=CC=NN3C(F)F

Origin of Product

United States

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